molecular formula C6H6O2 B15323088 3-(Oxiran-2-yl)furan

3-(Oxiran-2-yl)furan

Cat. No.: B15323088
M. Wt: 110.11 g/mol
InChI Key: LDMQQIRAXXJFPO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxiran-2-yl)furan can be achieved through several methods. One common approach involves the epoxidation of furan derivatives. For example, the reaction of furan with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

For instance, the use of bio-based feedstocks and environmentally benign oxidizing agents can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

3-(Oxiran-2-yl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxiran-2-yl)furan involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxiranyl)furan: Another name for 3-(Oxiran-2-yl)furan.

    2-Furyloxirane: A similar compound with an epoxide ring attached to the furan ring.

    2-(2-Oxiranyl)furane: A furan derivative with similar reactivity.

Uniqueness

This compound is unique due to its combination of a furan ring and an epoxide ring, which imparts distinct chemical reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

3-(oxiran-2-yl)furan

InChI

InChI=1S/C6H6O2/c1-2-7-3-5(1)6-4-8-6/h1-3,6H,4H2

InChI Key

LDMQQIRAXXJFPO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=COC=C2

Origin of Product

United States

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